molecular formula C12H32N4Zr B1143060 Tetrakis(ethylmethylamido)zirconium(IV) CAS No. 175923-04-3

Tetrakis(ethylmethylamido)zirconium(IV)

カタログ番号 B1143060
CAS番号: 175923-04-3
分子量: 323.63
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tetrakis(ethylmethylamido)zirconium(IV), also known as TEMAZ or Zr(NCH3C2H5)4, is a compound used as a precursor for atomic layer deposition of zirconium fluoride . These metal fluorides are applied in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . It is a pale yellow liquid .


Molecular Structure Analysis

The linear formula of Tetrakis(ethylmethylamido)zirconium(IV) is Zr(NCH3C2H5)4 . Its molecular weight is 323.63 . The SMILES string is CCN©ZrCC)(N©CC)N©CC .


Chemical Reactions Analysis

Tetrakis(ethylmethylamido)zirconium(IV) can be used as a precursor for atomic layer deposition of zirconium fluoride . It has been used in the synthesis of novel monomeric heteroleptic mixed amido-ketoiminato complexes .


Physical And Chemical Properties Analysis

Tetrakis(ethylmethylamido)zirconium(IV) is a liquid at room temperature . It has a boiling point of 81 °C at 0.1 mmHg and a density of 1.049 g/mL at 25 °C .

科学的研究の応用

Atomic Layer Deposition (ALD) of Zirconium Fluoride

Tetrakis(ethylmethylamido)zirconium(IV) is utilized as a precursor in the ALD process to create zirconium fluoride films . These films are crucial in several advanced technological applications due to their unique properties.

Applications in Catalysis: The zirconium fluoride films produced through ALD are used as catalysts in various chemical reactions. Their high surface area and reactivity make them suitable for speeding up reactions in industrial processes.

Optical Films: These films are also applied in the production of optical films. Their ability to form uniform and defect-free layers is essential for high-quality optical components.

Protective Coatings for Li-ion Battery Electrodes: The protective qualities of zirconium fluoride films are leveraged to enhance the durability and performance of Li-ion battery electrodes. This application is particularly important for the development of more efficient and long-lasting batteries.

Ferroelectric Thin Films

Tetrakis(ethylmethylamido)zirconium(IV) serves as a precursor for depositing Hf0.5Zr0.5O2 thin films, which exhibit ferroelectric properties . These films are significant for their potential use in semiconductor devices.

Memory and Logic Applications: The ferroelectric thin films can be scaled down to ultra-thin layers and deposited on three-dimensional nanostructures, making them suitable for memory and logic applications in semiconductor devices.

Wake-up Effect Mitigation: The use of Tetrakis(ethylmethylamido)zirconium(IV) in the deposition process helps to mitigate the wake-up effect in ferroelectric films, which is crucial for the reliability of semiconductor devices.

High-k Dielectric Materials

Tetrakis(ethylmethylamido)zirconium(IV) is used in the synthesis of high-k dielectric materials, which are essential components in modern electronics .

Flexible Electronics: The high-k dielectric materials synthesized using Tetrakis(ethylmethylamido)zirconium(IV) are particularly useful in the field of flexible electronics. They contribute to the development of devices that can bend and flex without losing functionality.

Improved Device Performance: These materials enable the creation of electronic devices with lower power consumption and higher efficiency, which is a key factor in the advancement of electronic technology.

Semiconductor Device Fabrication

The compound is instrumental in the fabrication of semiconductor devices due to its compatibility with other materials used in the industry .

Ultra-thin Ferroelectric Layers: It allows for the creation of ultra-thin ferroelectric layers that are compatible with conventional electrodes, expanding the possibilities for device miniaturization.

Three-Dimensional Nanostructures: Tetrakis(ethylmethylamido)zirconium(IV) enables homogeneous deposition on three-dimensional nanostructures, which is vital for the next generation of semiconductor devices.

Metal-Organic Chemical Vapor Deposition (MOCVD)

Tetrakis(ethylmethylamido)zirconium(IV) is developed for MOCVD, a method used to deposit thin films from metal-organic precursors .

Facile Ligand Decomposition: The compound’s structure facilitates easy ligand decomposition, which is beneficial for the MOCVD process, leading to high-quality film deposition.

Electric Charge Transfer: The electric charge transfer between the methyl and ethyl groups in the compound enhances the deposition process, making it more efficient and controlled.

Advanced Material Analysis

The compound’s properties make it suitable for advanced material analysis, particularly in the study of hybrid materials .

Safety and Hazards

Tetrakis(ethylmethylamido)zirconium(IV) may cause respiratory irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Contact with water should be avoided due to the potential for a violent reaction and possible flash fire . It should be handled under inert gas .

将来の方向性

Tetrakis(ethylmethylamido)zirconium(IV) has potential applications in the field of catalysis, optical films, and protective coatings for Li-ion battery electrodes . Its use as a precursor for atomic layer deposition of zirconium fluoride suggests potential future directions in these areas .

特性

IUPAC Name

ethyl(methyl)azanide;zirconium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H8N.Zr/c4*1-3-4-2;/h4*3H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLSISLWUNZOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N-]C.CC[N-]C.CC[N-]C.CC[N-]C.[Zr+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H32N4Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(ethylmethylamino)zirconium

CAS RN

175923-04-3
Record name Tetrakis(ethylmethylamido)zirconium(IV)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does the annealing process impact the properties of thin films containing Tetrakis(ethylmethylamido)zirconium(IV) for high-k dielectric applications?

A1: The research article "The effect of post-deposition annealing on the chemical, structural and electrical properties of Al/ZrO2/La2O3/ZrO2/Al high-k nanolaminated MIM capacitors" [] investigates the impact of annealing on thin films composed of alternating layers of Zirconium dioxide (ZrO2) and Lanthanum oxide (La2O3). While the paper doesn't directly use Tetrakis(ethylmethylamido)zirconium(IV), this compound is a common precursor for depositing ZrO2 thin films using techniques like Atomic Layer Deposition (ALD).

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